3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine
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Overview
Description
3-Chloro-6-(4-methoxy-benzyloxy)-pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a chloro group at position 3 and a 4-methoxy-benzyloxy group at position 6, making it a unique derivative of pyridazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-methoxy-benzyloxy)-pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridazine and 4-methoxybenzyl alcohol.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The 4-methoxybenzyl alcohol undergoes nucleophilic substitution with 3-chloropyridazine, resulting in the formation of 3-Chloro-6-(4-methoxy-benzyloxy)-pyridazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-methoxy-benzyloxy)-pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of 3-hydroxy-6-(4-methoxy-benzyloxy)-pyridazine.
Substitution: Formation of 3-substituted-6-(4-methoxy-benzyloxy)-pyridazine derivatives.
Scientific Research Applications
3-Chloro-6-(4-methoxy-benzyloxy)-pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-methoxy-benzyloxy)-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-hydroxy-benzyloxy)-pyridazine
- 3-Chloro-6-(4-methyl-benzyloxy)-pyridazine
- 3-Chloro-6-(4-ethoxy-benzyloxy)-pyridazine
Uniqueness
3-Chloro-6-(4-methoxy-benzyloxy)-pyridazine is unique due to the presence of the 4-methoxy-benzyloxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
3-chloro-6-[(4-methoxyphenyl)methoxy]pyridazine |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-6-11(13)14-15-12/h2-7H,8H2,1H3 |
InChI Key |
USZQZPQYBMDVOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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